2,6-Dicyclohexylphenol
Overview
Description
2,6-Dicyclohexylphenol is an organic compound with the molecular formula C18H26O It is a phenolic compound characterized by the presence of two cyclohexyl groups attached to the 2 and 6 positions of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dicyclohexylphenol can be synthesized through the alkylation of phenol with cyclohexene in the presence of a catalyst. One common method involves the use of heteropoly acids as catalysts. The reaction typically occurs in a liquid phase at elevated temperatures (100-150°C) and involves the slow addition of cyclohexene to molten phenol under stirring conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of pressure-resistant vessels and controlled reaction conditions to optimize yield and purity. The reaction mixture is often subjected to distillation and purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dicyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl-substituted phenols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexyl-substituted phenols.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
2,6-Dicyclohexylphenol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized as a stabilizer in polymers and other industrial materials due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2,6-dicyclohexylphenol involves its interaction with molecular targets through its phenolic hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions with proteins, enzymes, and other biomolecules. The compound’s bulky cyclohexyl groups may also contribute to its steric effects, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of cyclohexyl groups.
2,6-Dimethylphenol: Contains methyl groups at the 2 and 6 positions.
2,6-Diethylphenol: Contains ethyl groups at the 2 and 6 positions.
Uniqueness: 2,6-Dicyclohexylphenol is unique due to its bulky cyclohexyl groups, which impart distinct steric and electronic properties compared to other 2,6-disubstituted phenols. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-dicyclohexylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15,19H,1-6,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEZNTKYSSUTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197465 | |
Record name | 2,6-Dicyclohexylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4821-19-6 | |
Record name | 2,6-Dicyclohexylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4821-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dicyclohexylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004821196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dicyclohexylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dicyclohexylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Dicyclohexylphenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3TJ3CW4DU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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